molecular formula C11H10O B8674735 (1H-Inden-1-yl)acetaldehyde CAS No. 37939-90-5

(1H-Inden-1-yl)acetaldehyde

Cat. No. B8674735
M. Wt: 158.20 g/mol
InChI Key: FZBNMMPQKBSNCY-UHFFFAOYSA-N
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Patent
US05091387

Procedure details

3-Cyanomethylindene (3.84 g, 0.025 mol), prepared as described in example 14, was dissolved in a mixture of hexane and THF and stirred under nitrogen at -78°. Dissobutylaluminum hydride (DIBAL) (19.2 ml of a 1.5M solution in toluene; 0.029 mmol) was added and the mixture stirred at ambient temperature 2.5 hours. Saturated sodium chloride solution (220 ml) was added and the mixture stirred another 20 minutes. 5% H2SO4 (90 ml) was added and the solution immediately extracted with ether. The ether layer was dried over sodium sulfate, filtered, and evaporated to dryness in vacuo. The residue was chromatographed on a silica gel column eluted with 8% Et2O in hexane. The product fraction was evaporated to dryness to provide 2-(1H-indene-1-yl)acetaldehyde.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH:5]=1)#N.[H-].[Cl-].[Na+].[OH:16]S(O)(=O)=O>CCCCCC.C1COCC1.C1(C)C=CC=CC=1>[CH:4]1([CH2:3][CH:1]=[O:16])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
C(#N)CC1=CCC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
220 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
90 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen at -78°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
0.029 mmol) was added
STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature 2.5 hours
Duration
2.5 h
STIRRING
Type
STIRRING
Details
the mixture stirred another 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
the solution immediately extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluted with 8% Et2O in hexane
CUSTOM
Type
CUSTOM
Details
The product fraction was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC2=CC=CC=C12)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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